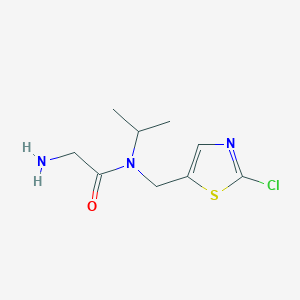

2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13470369

Molecular Formula: C9H14ClN3OS

Molecular Weight: 247.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14ClN3OS |

|---|---|

| Molecular Weight | 247.75 g/mol |

| IUPAC Name | 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C9H14ClN3OS/c1-6(2)13(8(14)3-11)5-7-4-12-9(10)15-7/h4,6H,3,5,11H2,1-2H3 |

| Standard InChI Key | BLWBTPIAIAIQMQ-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN |

| Canonical SMILES | CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula is C₉H₁₄ClN₃OS, with a molecular weight of 247.75 g/mol. Its IUPAC name, 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide, reflects its three primary components:

-

A 2-chloro-thiazole ring, which contributes aromatic stability and electrophilic reactivity.

-

An N-isopropyl acetamide group, providing hydrogen-bonding capabilities and structural flexibility.

-

A methylene bridge linking the thiazole and acetamide moieties, enabling conformational diversity.

The canonical SMILES representation (CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN) highlights the spatial arrangement of functional groups, while the Standard InChIKey (BLWBTPIAIAIQMQ-UHFFFAOYSA-N) serves as a unique identifier for chemical databases.

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.75 g/mol | |

| Hydrogen Bond Donors | 2 (amine and amide NH) | |

| Hydrogen Bond Acceptors | 4 (thiazole S, amide O, etc.) | |

| Topological Polar Surface Area | 95.7 Ų |

These properties suggest moderate solubility in polar aprotic solvents and potential membrane permeability, making it suitable for further pharmacological exploration.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence (Figure 1):

-

Thiazole Ring Formation: Cyclocondensation of 2-chloro-thiazol-5-ylmethylamine with thiourea or α-bromoketones under acidic conditions.

-

Amide Coupling: Reaction of the thiazole intermediate with isopropylamine and acetyl chloride derivatives via nucleophilic acyl substitution.

-

Purification: Chromatographic separation to isolate the desired stereoisomer and remove byproducts.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution occurs at the thiazole 5-position, which is electronically favored due to the chloro group’s meta-directing effects.

-

Steric Hindrance: The isopropyl group on the acetamide nitrogen necessitates careful temperature control to prevent racemization.

| Precaution | Specification |

|---|---|

| Personal Protective Equipment | Nitrile gloves, lab coat, goggles |

| Ventilation | Fume hood with ≥100 ft/min airflow |

| Spill Management | Absorb with vermiculite, neutralize with 5% NaOH |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume